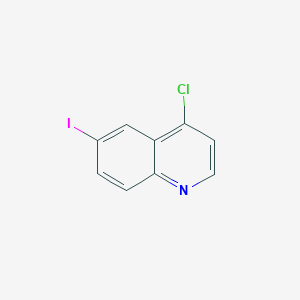

4-Chloro-6-iodoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXHGYKMODLJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457719 | |

| Record name | 4-Chloro-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40107-07-1 | |

| Record name | 4-Chloro-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline (CAS Number: 98556-31-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-6-iodoquinazoline (CAS No. 98556-31-1), a key intermediate in pharmaceutical synthesis, particularly in the development of targeted cancer therapies. This document details its physicochemical properties, synthesis protocols, and its pivotal role in the creation of kinase inhibitors.

Physicochemical Properties

4-Chloro-6-iodoquinazoline is a halogenated quinazoline derivative. Its structure, featuring both a chloro and an iodo substituent, makes it a versatile building block in organic synthesis. The physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 98556-31-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₄ClIN₂ | [1][2][3][4] |

| Molecular Weight | 290.49 g/mol | [1][2][3][4] |

| Appearance | Light brown to dark grey solid | [6][7] |

| Melting Point | 175.0 to 179.0 °C | [3][7] |

| Boiling Point (Predicted) | 363.2 ± 22.0 °C | [3][7] |

| Density (Predicted) | 2.017 ± 0.06 g/cm³ | [7] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly, Heated), Dimethyl Sulfoxide, and Dichloromethane. | [7][8] |

| InChI Key | BDAIUOPDSRAOKI-UHFFFAOYSA-N | [9] |

| SMILES | C1=CC2=C(C=C1I)C(=NC=N2)Cl | [9] |

Spectroscopic Data

Synthesis of 4-Chloro-6-iodoquinazoline

4-Chloro-6-iodoquinazoline is synthesized from 6-iodoquinazolin-4-one. The following is a detailed experimental protocol based on established methods.[6][7]

Experimental Protocol: Synthesis from 6-Iodoquinazolin-4-one

Materials:

-

6-Iodoquinazolin-4-one

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

1,2-Dichloroethane (DCE) (if using oxalyl chloride)

-

Dichloromethane (DCM)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

Procedure using Thionyl Chloride: [6]

-

In a reaction flask, suspend 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL).

-

Slowly add a catalytic amount of dimethylformamide (DMF) (0.5 mL).

-

Heat the mixture to reflux and maintain for 4.5 hours.

-

After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.

-

To the residue, add dichloromethane (DCM) (20 mL) and toluene (50 mL) and evaporate to dryness under reduced pressure. Repeat this step to ensure complete removal of residual thionyl chloride.

-

The resulting brown solid is 4-chloro-6-iodoquinazoline (yield ~99%).[6]

Procedure using Oxalyl Chloride: [7]

-

In a flask under a nitrogen atmosphere, cool a solution of 1,2-dichloroethane (DCE) (10 mL) in an ice-water bath.

-

Add anhydrous dimethylformamide (DMF) (3.20 mL).

-

Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate may form.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.

-

Add 6-iodoquinazolin-4-one (5.0 g, 18 mmol) in portions under a nitrogen flow.

-

Heat the mixture to reflux and maintain for 4.5 hours.

-

Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (~300 mL).

-

Extract the product with dichloromethane (DCM) (~500 mL, then 2 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-chloro-6-iodoquinazoline as a brown solid (yield ~99%).[7]

Synthesis Workflow Diagram

Chemical Reactivity and Applications

4-Chloro-6-iodoquinazoline is a valuable intermediate due to its two reactive sites. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, while the iodine atom at the 6-position can participate in various coupling reactions, such as the Suzuki coupling.[2][10]

The most prominent application of this compound is as a key building block in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][10][11] Lapatinib is used in the treatment of HER2-positive breast cancer.[11]

Beyond its role in synthesizing Lapatinib, 4-chloro-6-iodoquinazoline is utilized in the development of other novel anticancer and antimicrobial agents.[12] It is also explored in agricultural chemistry for creating herbicides and pesticides.[12]

Logical Relationship in Lapatinib Synthesis

Role in Targeting Signaling Pathways

As a precursor to Lapatinib, 4-chloro-6-iodoquinazoline is integral to the development of drugs that modulate critical cell signaling pathways involved in cancer progression. Lapatinib inhibits the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.

EGFR/HER2 Signaling Pathway and Inhibition by Lapatinib

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 4. acgpubs.org [acgpubs.org]

- 5. rsc.org [rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

- 9. PubChemLite - 4-chloro-6-iodoquinazoline (C8H4ClIN2) [pubchemlite.lcsb.uni.lu]

- 10. Effect of Lapatinib on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-6-iodoquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 4-chloro-6-iodoquinazoline, a key intermediate in the synthesis of targeted cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

4-Chloro-6-iodoquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry. Its structure provides a versatile scaffold for the synthesis of various biologically active molecules. Notably, it is a crucial building block in the production of Lapatinib, a dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Understanding the physicochemical properties of this intermediate is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes for active pharmaceutical ingredients (APIs).

Note on Nomenclature: While the topic specifies "4-Chloro-6-iodoquinoline," the vast majority of scientific literature and supplier information refer to "4-chloro-6-iodoquinazoline" as the key intermediate in the synthesis of Lapatinib. It is highly probable that these names are used interchangeably in some contexts, or that the quinazoline is the intended compound of interest. This guide will proceed with the data available for 4-chloro-6-iodoquinazoline.

Physicochemical Properties

The physicochemical properties of 4-chloro-6-iodoquinazoline are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClIN₂ | [PubChem] |

| Molecular Weight | 290.49 g/mol | [PubChem] |

| Appearance | Light brown to dark grey solid | [Guidechem][1] |

| Melting Point | 175.0 to 179.0 °C | [ChemBK][2] |

| Boiling Point (Predicted) | 363.2 ± 22.0 °C at 760 mmHg | [ChemBK][2] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly, Heated), Dimethyl Sulfoxide, and Dichloromethane. | [ChemBK][2] |

| pKa (Predicted) | 0.15 ± 0.30 | [ChemBK][2] |

| LogP (Predicted) | 3.2 | [PubChem] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. Below are generalized yet detailed methods for determining the melting point and solubility, which can be adapted for 4-chloro-6-iodoquinazoline.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Principle: The temperature at which a solid transitions to a liquid is its melting point. For crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Place a small amount of dry 4-chloro-6-iodoquinazoline on a clean, dry surface.

-

Grind the solid into a fine powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The packed sample should be approximately 2-3 mm in height.[3][4]

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[3]

-

-

Reporting: The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess of the solid solute is agitated in a solvent for a prolonged period to reach equilibrium. The concentration of the dissolved solute is then measured.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-chloro-6-iodoquinazoline to a vial containing a known volume of the desired solvent (e.g., methanol, chloroform).

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Allow the vial to stand in the constant temperature bath for at least 24 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of 4-chloro-6-iodoquinazoline in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution based on the dilution factor and the measured concentration.

-

Express the solubility in terms of mg/mL or mol/L.

-

Biological Context and Signaling Pathways

As a key intermediate in the synthesis of Lapatinib, 4-chloro-6-iodoquinazoline is integral to the development of drugs that target the EGFR and HER2 signaling pathways.[6] These pathways are often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[7][8]

Lapatinib acts as a dual tyrosine kinase inhibitor by binding to the ATP-binding site of the intracellular domain of EGFR and HER2, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[6]

Caption: EGFR and HER2 Signaling Pathway Inhibition by Lapatinib.

Experimental and Synthetic Workflows

The following diagrams illustrate key workflows involving 4-chloro-6-iodoquinazoline.

Synthesis of Lapatinib from 4-Chloro-6-iodoquinazoline

This workflow outlines the key steps in the synthesis of Lapatinib, highlighting the central role of 4-chloro-6-iodoquinazoline.[9][10]

Caption: Synthetic Workflow for Lapatinib.

General Workflow for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity and concentration of small molecules like 4-chloro-6-iodoquinazoline.

Caption: General Workflow for HPLC Analysis.

Conclusion

4-Chloro-6-iodoquinazoline is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the development of tyrosine kinase inhibitors. A thorough understanding of its physicochemical properties, coupled with robust experimental protocols and an appreciation of its role in the synthesis of targeted therapies, is essential for advancing drug discovery and development efforts. This guide provides a foundational resource for scientists and researchers working with this versatile compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. nbinno.com [nbinno.com]

- 7. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]

- 8. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Lapatinib | Semantic Scholar [semanticscholar.org]

- 10. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

Spectroscopic Profile of 4-Chloro-6-iodoquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloro-6-iodoquinoline, a key intermediate in pharmaceutical research and development. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of chloro and iodo substituents on the quinoline ring system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.7 - 8.9 | d | 4.5 - 5.5 |

| H-3 | 7.4 - 7.6 | d | 4.5 - 5.5 |

| H-5 | 8.2 - 8.4 | d | 1.5 - 2.5 |

| H-7 | 7.9 - 8.1 | dd | 8.5 - 9.5, 1.5 - 2.5 |

| H-8 | 7.7 - 7.9 | d | 8.5 - 9.5 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 148 - 150 |

| C-4a | 128 - 130 |

| C-5 | 137 - 139 |

| C-6 | 95 - 97 |

| C-7 | 135 - 137 |

| C-8 | 129 - 131 |

| C-8a | 147 - 149 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1580 | C=C stretch (aromatic) | Medium-Strong |

| 1500 - 1450 | C=C stretch (aromatic) | Medium-Strong |

| 1100 - 1000 | C-Cl stretch | Strong |

| 850 - 750 | C-H bend (out-of-plane) | Strong |

| ~500 | C-I stretch | Medium-Weak |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 289/291 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| 254 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 162 | [M-I]⁺ | Loss of an iodine radical. |

| 127 | [C₉H₅N]⁺ | Loss of both chlorine and iodine. |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of NMR, IR, and MS data for this compound. These are standard procedures that can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Record the spectrum on the same NMR spectrometer.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solid samples or by dissolving it in a suitable volatile solvent for liquid injection.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which can aid in structural elucidation.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure-Spectra Relationship.

Synthesis and discovery of 4-Chloro-6-iodoquinoline

An In-depth Technical Guide to the Synthesis and Discovery of 4-Chloro-6-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, a key heterocyclic building block in medicinal chemistry. The strategic placement of the chloro and iodo substituents on the quinoline scaffold makes it a versatile intermediate for the development of novel therapeutic agents.

Physicochemical Properties

This compound is a halogenated quinoline derivative with the following properties:

| Property | Value |

| CAS Number | 40107-07-1 |

| Molecular Formula | C₉H₅ClIN |

| Molecular Weight | 289.50 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available 4-iodoaniline. The overall synthetic workflow involves the construction of the 6-iodoquinolin-4-ol intermediate, followed by a chlorination reaction.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Iodoquinolin-4-ol (via Gould-Jacobs Reaction)

This procedure is based on established methods for the synthesis of 4-hydroxyquinolines from anilines.

Materials:

-

4-Iodoaniline

-

Diethyl (ethoxymethylene)malonate

-

High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

-

Ethanol

Procedure:

-

A mixture of 4-iodoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, which may cause the intermediate, diethyl 2-((4-iodophenylamino)methylene)malonate, to crystallize.

-

To the flask containing the intermediate, a high-boiling point solvent such as diphenyl ether is added.

-

The mixture is heated to a high temperature, typically 240-260°C, for 30-60 minutes to induce cyclization.

-

Upon cooling, the product, 6-iodoquinolin-4-ol, precipitates and can be collected by filtration and washed with a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This chlorination step is analogous to the preparation of other 4-chloroquinolines and 4-chloroquinazolines.[2][3]

Materials:

-

6-Iodoquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 6-iodoquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).

-

The mixture is heated to reflux (approximately 110°C) for 2-4 hours in a fume hood. The reaction should be monitored by TLC.

-

After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is cooled and cautiously poured onto crushed ice.

-

The aqueous mixture is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with dichloromethane (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery

While this compound is primarily a synthetic intermediate, its structural motifs are found in molecules with significant biological activity. The quinoline core is a well-established pharmacophore in medicinal chemistry. The chloro group at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains, while the iodo group at the 6-position can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.

The closely related compound, 4-chloro-6-iodoquinazoline, is a key intermediate in the synthesis of Lapatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[4][5] This suggests that this compound is a valuable starting material for the discovery of novel kinase inhibitors.

Potential Targeted Signaling Pathway

Derivatives of this compound could potentially target key signaling pathways implicated in diseases such as cancer. A common target for quinoline-based inhibitors is the receptor tyrosine kinase (RTK) signaling cascade.

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis and medicinal chemistry. Its preparation from readily available starting materials and its potential for elaboration into complex, biologically active molecules make it a compound of significant interest for researchers in drug discovery and development. The methodologies and applications outlined in this guide provide a solid foundation for the further exploration and utilization of this important heterocyclic compound.

References

Theoretical Reactivity of 4-Chloro-6-iodoquinoline: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Electronic and Steric Factors Governing the Reactivity of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in the field of drug development, a profound understanding of the chemical reactivity of heterocyclic intermediates is paramount for the rational design and synthesis of novel therapeutic agents. 4-Chloro-6-iodoquinoline is a versatile scaffold in medicinal chemistry, offering two distinct reactive sites that can be selectively functionalized to build molecular complexity. This technical guide provides a comprehensive theoretical examination of the reactivity of this compound, supported by computational data and established chemical principles.

Introduction to the Reactivity of this compound

This compound possesses two key reactive centers: the chloro substituent at the 4-position and the iodo substituent at the 6-position. The quinoline core, with its electron-withdrawing nitrogen atom, significantly influences the electronic properties of the entire ring system, thereby dictating the reactivity of the attached halogen atoms. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's susceptibility to various chemical transformations.

The reactivity of this molecule is characterized by two principal reaction types:

-

Nucleophilic Aromatic Substitution (SNAr) at the 4-position.

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) predominantly at the 6-position.

This guide will delve into the theoretical underpinnings of these reactions, providing a framework for predicting and controlling the synthetic outcomes.

Theoretical Analysis of Reactivity

The differential reactivity of the C4-Cl and C6-I bonds is a cornerstone of the synthetic utility of this compound. This selectivity can be rationalized by examining the molecule's electronic properties.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the sites of electrophilic and nucleophilic attack.

For quinoline and its derivatives, the LUMO is generally distributed over the heterocyclic ring, with significant coefficients on the carbon atoms susceptible to nucleophilic attack. In the case of 4-chloroquinoline, the electron-withdrawing nature of the nitrogen atom and the chlorine atom lowers the energy of the LUMO, making the C4 position particularly electrophilic.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| 2-Chloro-7-methylquinoline-3-carbaldehyde (trans) | - | - | 3.75 |

| 2-Chloro-7-methylquinoline-3-carbaldehyde (cis) | - | - | 3.84 |

Note: Data for quinoline was calculated at the DFT (B3LYP)/6-31+G(d,p) level. Data for substituted quinolines was calculated at the TD-DFT(B3LYP)/6-311++G(d,p) level. Direct comparison should be made with caution due to differing computational methods.

A smaller HOMO-LUMO gap generally indicates higher reactivity. The presence of the electron-withdrawing chloro group is expected to lower the LUMO energy of this compound compared to quinoline, thus making it more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

For this compound, the MEP would be expected to show a significant region of positive potential around the C4 carbon, influenced by both the adjacent nitrogen atom and the electronegative chlorine atom. This positive potential makes it a prime target for nucleophiles. The region around the iodine atom at C6 would be less electron-deficient, and its reactivity is more governed by its ability to undergo oxidative addition in cross-coupling reactions.

Key Reaction Pathways and Mechanisms

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate formed during the reaction.

The generally accepted mechanism for SNAr reactions on 4-chloroquinoline derivatives is a two-step addition-elimination process. In the first step, the nucleophile attacks the electron-deficient carbon atom at the C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring.

Biological Screening of Novel 4-Chloro-6-iodoquinoline Derivatives: A Technical Guide

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1] The unique chemical properties of the quinoline ring system, including its aromaticity, planarity, and ability to intercalate with DNA, make it a versatile starting point for the design of novel therapeutic agents. The introduction of specific substituents, such as a chlorine atom at the 4-position and an iodine atom at the 6-position, can significantly modulate the biological activity of the quinoline core. This technical guide provides a comprehensive overview of the biological screening of novel 4-chloro-6-iodoquinoline derivatives, with a focus on their potential anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data from related studies, and visual representations of key biological pathways and workflows are presented to aid researchers in the evaluation of this promising class of compounds.

Preclinical Evaluation Workflow

The preclinical assessment of novel this compound derivatives typically follows a structured, multi-stage process. This workflow is designed to systematically evaluate the efficacy, safety, and pharmacokinetic profile of new chemical entities. It commences with computational screening to prioritize compounds, followed by a series of in vitro assays to determine biological activity, and concludes with in vivo studies to assess efficacy and toxicity in a whole-organism context.[1]

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of topoisomerase I and II, proteasome inhibition, and interference with tubulin polymerization.[2] The cytotoxic effects of novel this compound derivatives can be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HCT-116, T98G) are grown in RPMI 1640 medium containing 10% fetal bovine serum.[3][4]

-

Compound Preparation: The synthesized this compound derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance is measured on a spectrophotometer at a specific wavelength (e.g., 570 nm).[5]

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) value is determined.

Quantitative Data: Cytotoxicity of Related Quinoline Derivatives

The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, providing a benchmark for the evaluation of novel this compound compounds.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinazolines | HCT-116 | 2.8 | [4] |

| 4-Anilinoquinazolines | T98G | 2.0 | [4] |

| Quinoline-Chalcone Derivative (12e) | MGC-803 | 1.38 | [6] |

| Quinoline-Chalcone Derivative (12e) | HCT-116 | 5.34 | [6] |

| Quinoline-Chalcone Derivative (12e) | MCF-7 | 5.21 | [6] |

| Quinoline-based Dihydrazone (3b) | MCF-7 | 7.016 | [7] |

| Quinoline-based Dihydrazone (3c) | MCF-7 | 7.05 | [7] |

| 4-Aminoquinoline Derivative (5) | MDA-MB-468 | 8.73 | [3] |

Signaling Pathway: EGFR Inhibition

Certain quinoline derivatives function as inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase (RTK).[8] Dysregulation of RTK signaling is a common feature in many cancers.[9] Inhibition of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation and survival.[8][9]

Antimicrobial Activity

Quinoline derivatives have been investigated for their antibacterial and antifungal properties.[10][11][12] The presence of halogen substituents can enhance the antimicrobial potency of the quinoline scaffold.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Microorganism Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus flavus) strains are used.[11][12]

-

Culture Preparation: Bacterial and fungal cultures are prepared in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).[12]

-

Compound Dilution: Serial dilutions of the this compound derivatives are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Quantitative Data: Antimicrobial Activity of Related Quinoline Derivatives

The following table presents the MIC values of various quinoline derivatives against different microbial strains.

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline Derivative (7) | S. aureus ATCC25923 | 0.031 | [13] |

| Quinoline Derivative (7) | MRSA ATCC43300 | 0.063 | [13] |

| Quinoline Derivative (7) | E. coli ATCC25922 | 2 | [13] |

| Quinoline Derivative (37) | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [13] |

| 4-Hydroxy-2-quinolone (3j) | A. flavus | 1.05 (IC50) | [12] |

Enzyme Inhibition

The biological activity of quinoline derivatives is often attributed to their ability to inhibit specific enzymes.[14] For instance, some quinoline compounds have been shown to inhibit enzymes like dihydrofolate reductase and thioredoxin reductase, which are involved in cancer cell growth.[14]

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer solution.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence.

-

Data Analysis: The initial reaction rates are calculated, and the IC50 value for enzyme inhibition is determined.

Potential Enzyme Targets

Based on the activities of related compounds, potential enzyme targets for this compound derivatives include:

-

Tyrosine Kinases (e.g., EGFR, VEGFR): Important in cancer signaling pathways.[4]

-

Topoisomerases: Crucial for DNA replication and repair, making them targets for anticancer drugs.[2]

-

Peptide Deformylase (PDF): An essential enzyme in bacteria, representing a target for novel antibiotics.[11]

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.[14]

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. This technical guide has outlined the fundamental experimental protocols for the biological screening of these derivatives, provided context through quantitative data from related compounds, and visualized key biological pathways and workflows. A systematic approach, as detailed in this document, is crucial for the successful identification and characterization of lead compounds for further preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs [mdpi.com]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 4-Chloro-6-iodoquinoline in Medicinal Chemistry

An In-depth Exploration of a Privileged Heterocycle for Drug Discovery and Development

The quinoline nucleus is a cornerstone in the edifice of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, 4-chloro-6-iodoquinoline has emerged as a particularly compelling scaffold for the design and synthesis of novel drug candidates. The strategic placement of a reactive chlorine atom at the 4-position and an iodine atom at the 6-position provides a unique combination of properties, making it a versatile starting point for the development of targeted therapies. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and experimental evaluation of compounds derived from the this compound core, intended for researchers, scientists, and drug development professionals.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step in the exploration of its medicinal chemistry potential. While direct, one-pot syntheses are not extensively reported, a reliable and adaptable multi-step synthetic route can be employed, starting from readily available precursors. The following proposed synthesis is based on well-established transformations in quinoline chemistry.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Iodoquinoline-4-carboxylic Acid (Doebner Reaction)

This procedure is adapted from the synthesis of related 6-iodoquinoline derivatives.[1]

-

Materials: 4-iodoaniline, pyruvic acid, an appropriate aldehyde (e.g., benzaldehyde), and ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) in ethanol.

-

Add pyruvic acid (1.2 equivalents) and the chosen aldehyde (1 equivalent) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-iodoquinoline-4-carboxylic acid.

-

Step 2: Synthesis of 4-Hydroxy-6-iodoquinoline (Decarboxylation)

This is a standard thermal decarboxylation of a quinoline-4-carboxylic acid.

-

Materials: 6-Iodoquinoline-4-carboxylic acid, diphenyl ether.

-

Procedure:

-

In a high-temperature reaction vessel, suspend 6-iodoquinoline-4-carboxylic acid (1 equivalent) in diphenyl ether.

-

Heat the mixture to 240-250 °C and maintain this temperature until the cessation of carbon dioxide evolution is observed.

-

Cool the reaction mixture and add a non-polar solvent such as hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry to afford 4-hydroxy-6-iodoquinoline.

-

Step 3: Synthesis of this compound (Chlorination)

This is a common method for the conversion of 4-hydroxyquinolines to their 4-chloro counterparts.

-

Materials: 4-Hydroxy-6-iodoquinoline, phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add 4-hydroxy-6-iodoquinoline (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

-

Medicinal Chemistry Applications of the this compound Scaffold

The this compound scaffold is a versatile platform for the development of a wide range of therapeutic agents. The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains, particularly those containing nitrogen nucleophiles. The iodine atom at the 6-position can be utilized for further functionalization through cross-coupling reactions or can contribute to the biological activity through halogen bonding interactions with target proteins.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, with several approved drugs targeting key signaling pathways in cancer progression. Derivatives of this compound are promising candidates for the development of new anticancer therapies, particularly as kinase inhibitors.

Caption: Potential inhibition of RTK signaling by this compound derivatives.

Table 1: Anticancer Activity of Structurally Related Quinoline Derivatives

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid | S. epidermidis | >100 | [1] |

| 2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acid | S. epidermidis | >100 | [1] |

| 4-Aryl-6-chloro-quinoline derivative (Compound 10) | HBV DNA replication | 4.4 | [2] |

| 4-Aryl-6-chloro-quinoline derivative (Compound 17) | HBV DNA replication | 5.8 | [2] |

| 4-Aryl-6-chloro-quinoline derivative (Compound 20) | HBV DNA replication | 4.9 | [2] |

Note: Data for direct derivatives of this compound is limited. The table presents data for structurally similar compounds to indicate the potential of the scaffold.

Antimicrobial Activity

The quinoline scaffold is also a well-known pharmacophore in the development of antimicrobial agents. The introduction of a 6-iodo substituent has been shown to enhance antimicrobial activity in some cases.[3] Derivatives of this compound could therefore be explored for their potential as novel antibacterial and antifungal agents.

Table 2: Antimicrobial Activity of Structurally Related Quinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid | S. epidermidis | >128 | [3] |

| 2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acid | S. epidermidis | >128 | [3] |

| 6-chlorocyclopentaquinolinamine | MRSA | 0.125 mM | [4] |

| 2-fluorocycloheptaquinolinamine | S. pyogenes | 0.25 mM | [4] |

Note: MIC values are presented as reported in the literature. Conversion to a uniform unit may be necessary for direct comparison.

Standardized Experimental Protocols for Biological Evaluation

To ensure the reproducibility and comparability of biological data, standardized in vitro assays are essential. The following are detailed protocols for common cytotoxicity and antimicrobial assays.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

Caption: Workflow for the MTT cytotoxicity assay.

-

Materials: 96-well plates, appropriate cancer cell lines, culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

-

Materials: 96-well microtiter plates, sterile culture broth (e.g., Mueller-Hinton Broth), bacterial or fungal strains, and the test compounds.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the culture broth.

-

Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and further dilute it to achieve the desired final concentration in the wells.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Conclusion

The this compound scaffold represents a promising and underexplored area in medicinal chemistry. Its synthetic accessibility and the dual reactivity of the chloro and iodo substituents provide a rich platform for the generation of diverse chemical libraries. While specific biological data for derivatives of this exact scaffold are currently limited, the well-documented anticancer and antimicrobial activities of related quinoline compounds strongly suggest its potential for the discovery of novel therapeutic agents. The detailed synthetic strategies and standardized biological evaluation protocols provided in this guide are intended to facilitate further research and development in this exciting field, ultimately contributing to the advancement of new and effective medicines.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

- 3. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. atcc.org [atcc.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. protocols.io [protocols.io]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-Depth Technical Guide to Early Synthetic Routes for 4-Chloro-6-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early synthetic strategies for the preparation of 4-chloro-6-iodoquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core synthetic pathways, providing in-depth experimental protocols and quantitative data to support research and development efforts in medicinal chemistry.

Introduction

This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry. The presence of two distinct halogen atoms at the 4- and 6-positions offers versatile handles for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions, respectively. This makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide focuses on the early, foundational synthetic routes to this important intermediate.

Primary Synthetic Pathway: From p-Iodoaniline to this compound

The most established and reliable early synthetic route to this compound proceeds through a two-step sequence: the formation of a 4-hydroxy-6-iodoquinoline intermediate, followed by a chlorination reaction. Two classical named reactions, the Gould-Jacobs reaction and the Conrad-Limpach synthesis, are primarily employed for the initial cyclization step.

Step 1: Synthesis of 4-Hydroxy-6-iodoquinoline

The initial and crucial step in this pathway is the construction of the quinoline core to furnish 4-hydroxy-6-iodoquinoline. This is typically achieved by reacting p-iodoaniline with a suitable three-carbon synthon.

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-6-iodoquinoline

-

Condensation: A mixture of p-iodoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated, typically at 100-130°C, for 1-2 hours to form the intermediate, diethyl 2-(((4-iodophenyl)amino)methylene)malonate. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The crude intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C for 30-60 minutes.[3] This high-temperature step effects the cyclization to ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting quinoline ester is then saponified by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% w/v) until the ester is fully hydrolyzed. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) to a slightly acidic pH, followed by heating, promotes decarboxylation to yield 4-hydroxy-6-iodoquinoline.

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[4][5]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-6-iodoquinoline

-

Enamine Formation: p-Iodoaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) are mixed, often in the presence of a catalytic amount of acid (e.g., a few drops of glacial acetic acid), and heated to form the β-aminoacrylate intermediate.[6]

-

Thermal Cyclization: The crude enamine is then subjected to high-temperature thermal cyclization, typically in a high-boiling inert solvent like mineral oil or Dowtherm A, at temperatures around 250°C to effect ring closure and formation of 4-hydroxy-6-iodo-2-methylquinoline.

Quantitative Data for 4-Hydroxyquinoline Synthesis

| Method | Starting Materials | Key Reagents/Conditions | Product | Yield (%) | Reference |

| Gould-Jacobs | p-Iodoaniline, Diethyl ethoxymethylenemalonate | 1. Condensation (100-130°C) 2. Cyclization (~250°C in Dowtherm A) 3. Saponification (NaOH) 4. Decarboxylation (Heat, acid) | 4-Hydroxy-6-iodoquinoline | Not explicitly reported for this specific substrate, but generally moderate to good. | [1][3] |

| Conrad-Limpach | p-Iodoaniline, Ethyl acetoacetate | 1. Condensation (Heat, cat. acid) 2. Cyclization (~250°C in mineral oil) | 4-Hydroxy-6-iodo-2-methylquinoline | Not explicitly reported for this specific substrate, but can be up to 95% in some cases. | [4] |

Step 2: Chlorination of 4-Hydroxy-6-iodoquinoline

The second step in the primary synthetic pathway is the conversion of the 4-hydroxyl group to a chloro group. This is a standard transformation in quinoline chemistry, most commonly achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of 4-Hydroxy-6-iodoquinoline

A detailed protocol for the chlorination of the closely related 4-hydroxy-6,7-dimethoxyquinoline provides a reliable template for this transformation.[7][8]

-

Reaction Setup: 4-Hydroxy-6-iodoquinoline (1.0 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.

-

Reaction Conditions: The mixture is heated to reflux (approximately 110°C) for 2-4 hours. The progress of the reaction is monitored by TLC.

-

Work-up: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate solution, to precipitate the crude this compound.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

Quantitative Data for Chlorination

| Starting Material | Chlorinating Agent | Key Conditions | Product | Yield (%) | Reference |

| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | Reflux, 6 hours | 4-Chloro-6,7-dimethoxyquinoline | 79.2% | [7] |

| 6-Iodoquinazolin-4-ol | Thionyl Chloride, cat. DMF | Reflux, 4.5 hours | 4-Chloro-6-iodoquinazoline | 99% | [1] |

Based on these analogous reactions, a high yield can be anticipated for the chlorination of 4-hydroxy-6-iodoquinoline.

Alternative Synthetic Pathway: The Sandmeyer Reaction

An alternative, though less commonly cited in early literature for this specific molecule, involves the introduction of the iodo group at a later stage via a Sandmeyer reaction.[9][10] This route would likely commence with a pre-formed 4-chloroquinoline bearing an amino group at the 6-position.

Conceptual Steps for the Sandmeyer Route

-

Synthesis of 6-Amino-4-chloroquinoline: This precursor could potentially be synthesized from 4,6-dichloroquinoline by selective nucleophilic substitution of the more reactive 4-chloro position with an amino group.[11]

-

Diazotization: The 6-amino-4-chloroquinoline would then be treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid (e.g., HCl), to form the corresponding diazonium salt.

-

Iodination: The diazonium salt is then reacted with a source of iodide, typically potassium iodide, to replace the diazonium group with an iodine atom, yielding this compound.[9]

While theoretically sound, detailed experimental protocols for this specific sequence are not as readily available in early literature compared to the primary pathway.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Caption: Primary synthetic route to this compound.

Caption: Conceptual alternative synthesis via the Sandmeyer reaction.

Conclusion

The early synthetic routes to this compound are well-established, with the primary pathway involving the construction of a 4-hydroxy-6-iodoquinoline intermediate followed by chlorination being the most documented and reliable method. The Gould-Jacobs and Conrad-Limpach reactions offer robust methods for the initial cyclization, and the subsequent chlorination with phosphorus oxychloride is a high-yielding transformation. While the Sandmeyer reaction presents a viable alternative, the primary route is better characterized in early chemical literature. This guide provides the necessary detailed protocols and comparative data to enable researchers to efficiently synthesize this valuable intermediate for applications in drug discovery and development.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The synthesis of 4,6- and 4,8-dichloroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Bioisosteres of the 4-Chloro-6-iodoquinoline Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential bioisosteric replacements for the 4-chloro-6-iodoquinoline core, a scaffold of significant interest in medicinal chemistry. Due to its prevalence in compounds targeting a range of diseases, understanding the structure-activity relationships (SAR) and exploring bioisosteric modifications is crucial for the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

Introduction to the this compound Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[1][2] The this compound core, in particular, presents a unique combination of reactive sites and electronic properties. The chlorine atom at the 4-position is a key feature, acting as a facile leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.[3] The iodine atom at the 6-position significantly influences the molecule's lipophilicity and electronic distribution, and its high polarizability makes it a potent halogen bond donor, an interaction of increasing importance in rational drug design.[4]

This guide will delve into the potential bioisosteric replacements for both the 4-chloro and 6-iodo substituents, providing a rationale for their selection based on established medicinal chemistry principles. We will also present relevant quantitative data from closely related analogues to inform on potential biological activities, detail pertinent experimental protocols, and visualize key signaling pathways and workflows.

Bioisosteric Replacements for the 4-Chloro Group

The 4-chloro substituent is primarily a synthetic handle for introducing diversity. Therefore, its bioisosteres are the functional groups that replace it, most commonly through nucleophilic substitution.

Amino and Substituted Amino Groups

The most common bioisosteric replacement for the 4-chloro group is an amino group, leading to the formation of 4-aminoquinolines. This class of compounds has a rich history in medicinal chemistry, most notably as antimalarial agents like chloroquine.[5] In the context of modern drug discovery, 4-anilinoquinolines have emerged as potent inhibitors of various protein kinases.

Rationale: The introduction of an amino or substituted amino group at the 4-position can lead to the formation of crucial hydrogen bonds with the target protein, significantly enhancing binding affinity. The nature of the substituent on the amino group allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity.

Other Nucleophilic Replacements

While less common than amino groups, other nucleophiles can also displace the 4-chloro group to introduce different functionalities.

-

Alkoxy and Aryloxy Groups: These can act as hydrogen bond acceptors and modulate the electronic properties of the quinoline ring.

-

Thioether Groups: The sulfur atom can participate in various non-covalent interactions, including sulfur-pi and lone pair-pi interactions.

Bioisosteric Replacements for the 6-Iodo Group

The 6-iodo substituent plays a more direct role in modulating the biological activity through its electronic and steric properties, as well as its ability to form halogen bonds.

Other Halogens (Bromo and Fluoro)

Replacing iodine with other halogens is a classical bioisosteric modification.

Rationale:

-

Bromine: Offers a similar, albeit weaker, halogen bonding capability compared to iodine. It is less lipophilic than iodine, which could be advantageous for improving pharmacokinetic properties.[4]

-

Fluorine: While a weak halogen bond donor, fluorine's high electronegativity can significantly alter the electronic properties of the quinoline ring. Its small size minimizes steric hindrance and can improve metabolic stability.[6]

Ethynyl Group

The ethynyl group has been proposed as a non-classical bioisostere for iodine.

Rationale: The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, and the triple bond's pi system can engage in various non-covalent interactions. The linear geometry of the ethynyl group is also similar to that of a halogen atom.[7]

Small Alkyl and Cyano Groups

-

Methyl Group: Can provide a hydrophobic interaction and is sterically similar to a bromine atom.

-

Cyano Group: A strong electron-withdrawing group that can act as a hydrogen bond acceptor.

Quantitative Data on Related Quinoline Derivatives

Table 1: IC50 Values of Quinoline-Based c-Met Inhibitors [1]

| Compound | c-Met IC50 (nM) | Cancer Cell Line | Cell Viability IC50 (µM) |

| Cabozantinib | 1.3 | HCT-116 (Colon) | 3.403 |

| Foretinib | 1.5 | MDA-MB-157 (Breast) | - |

| Tivantinib (Ki) | 355 | - | - |

Table 2: IC50 Values of Quinoline-Based EGFR/HER-2 Inhibitors [8]

| Compound | EGFR IC50 (nM) | HER-2 IC50 (nM) | Cancer Cell Line (MCF-7) GI50 (nM) |

| Erlotinib | 80 | - | - |

| Lapatinib | - | 26 | - |

| Compound 5a | 71 | 31 | 25 |

Table 3: IC50 Values of Quinoline-Based VEGFR-2 Inhibitors [9]

| Compound | VEGFR-2 IC50 (nM) | Cancer Cell Line (Caco-2) IC50 (µM) | |---|---|---|---| | Doxorubicin | - | 0.82 | | Compound 13 | - | 0.58 | | Compound 14 | - | 0.94 |

Table 4: IC50 Values of Quinoline-Based PI3K Inhibitors [10]

| Compound | PI3Kα IC50 (µM) | Cancer Cell Line (MCF-7) IC50 (µM) | |---|---|---|---| | Compound 7b | 50 | - | | Compound 7c | 500 | - |

Experimental Protocols

General Synthesis of the this compound Core

A plausible synthetic route to the this compound core can be adapted from established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by chlorination.

Step 1: Synthesis of 4-Hydroxy-6-iodoquinoline

-

Reaction Setup: In a round-bottom flask, combine 4-iodoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

-

Heating: Heat the mixture at 100-110 °C for 2 hours.

-

Cyclization: Add the resulting intermediate to a preheated high-boiling point solvent such as diphenyl ether at 250 °C and reflux for 30 minutes.

-

Work-up: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash the solid with a suitable solvent like hexane to afford 4-hydroxy-6-iodoquinoline.

Step 2: Chlorination to this compound

-

Reaction Setup: To a flask containing 4-hydroxy-6-iodoquinoline (1 equivalent), add phosphorus oxychloride (POCl3) (excess, e.g., 5-10 equivalents).

-

Heating: Heat the mixture to reflux (around 110 °C) for 2-4 hours.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Synthesis of 4-Amino-6-iodoquinoline Derivatives (Bioisosteric Replacement of 4-Chloro)

-

Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Nucleophilic Substitution: Add the desired amine (e.g., aniline or a substituted aniline) (1.1-1.5 equivalents). A base such as triethylamine or diisopropylethylamine may be added to scavenge the HCl generated.

-

Heating: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for several hours to overnight. Microwave irradiation can also be employed to accelerate the reaction.

-

Work-up and Purification: After cooling, the reaction mixture can be concentrated, and the product precipitated by the addition of water or an anti-solvent. The crude product is then purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based inhibitors often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate a simplified overview of these pathways.

Caption: EGFR Signaling Pathway Inhibition by Quinoline Derivatives.

Caption: VEGFR-2 Signaling Pathway and Angiogenesis Inhibition.

General Experimental Workflow for Evaluating Bioisosteres

The following diagram outlines a typical workflow for the synthesis and biological evaluation of potential bioisosteres of the this compound core.

Caption: Workflow for Synthesis and Evaluation of Bioisosteres.

Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents. Bioisosteric replacement of the 4-chloro and 6-iodo substituents offers a powerful strategy to modulate the physicochemical and pharmacological properties of this core, leading to the discovery of compounds with enhanced activity, selectivity, and drug-like properties. This guide provides a foundational understanding of the potential bioisosteric modifications, supported by data from related compounds and detailed experimental considerations. Further research focusing on the direct synthesis and comparative evaluation of these proposed bioisosteres will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AU2008254915B2 - Quinoline derivatives as PI3 kinase inhibitors - Google Patents [patents.google.com]

- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]